molecular formula C15H13N5O2 B11811114 Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11811114
M. Wt: 295.30 g/mol
InChI Key: PCHZBXGWSXFFIF-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound featuring a triazole ring substituted with pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridin-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)propanoate
  • Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)butanoate

Uniqueness

Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable coordination complexes and its reactivity in various chemical reactions make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

methyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-7-3-5-9-17-12)18-14(19-20)11-6-2-4-8-16-11/h2-9H,10H2,1H3

InChI Key

PCHZBXGWSXFFIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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